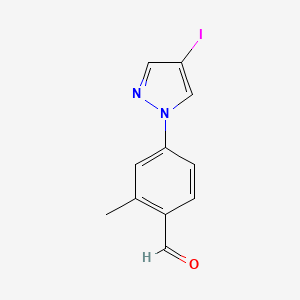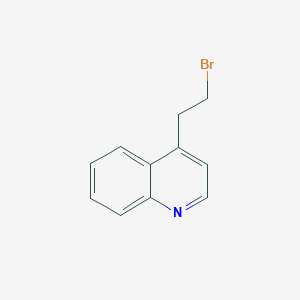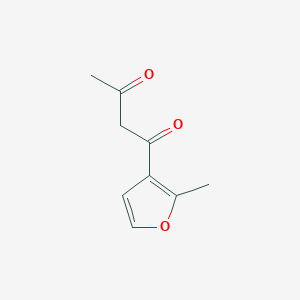
2-Pentenal,3-hydroxy-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenal,3-hydroxy-4-oxo- is an organic compound that belongs to the class of aldehydes and ketones. It is characterized by the presence of a carbonyl group (C=O) and a hydroxyl group (OH) attached to a pentenal backbone. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenal,3-hydroxy-4-oxo- can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Pentenal,3-hydroxy-4-oxo- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenal,3-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-Pentenal,3-hydroxy-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentenal,3-hydroxy-4-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenal,3-hydroxy-4-oxo-: Similar structure but with a shorter carbon chain.
2-Hexenal,3-hydroxy-4-oxo-: Similar structure but with a longer carbon chain.
2-Pentenal,4-hydroxy-3-oxo-: Isomer with different positioning of the hydroxyl and carbonyl groups.
Uniqueness
2-Pentenal,3-hydroxy-4-oxo- is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable chemical in research and industry.
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
(E)-5-hydroxypent-4-ene-2,3-dione |
InChI |
InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h2-3,6H,1H3/b3-2+ |
Clé InChI |
KHZHIBRAQBIZGS-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)C(=O)/C=C/O |
SMILES canonique |
CC(=O)C(=O)C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)






![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)




![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
